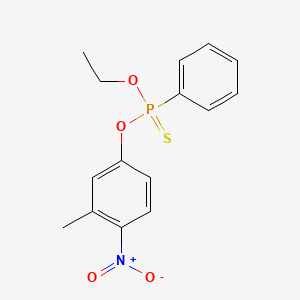
Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester is an organophosphorus compound with the molecular formula C15H16NO4PS. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a phosphonothioate group bonded to a phenyl ring, an ethyl group, and a nitro-substituted tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester typically involves the reaction of phenylphosphonothioic dichloride with ethanol and 4-nitro-m-tolyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
PhP(S)Cl2+C2H5OH+4-nitro-m-tolyl alcohol→Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of new esters or thioesters.
Scientific Research Applications
Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in developing pharmaceuticals, especially as enzyme inhibitors.
Industry: Utilized in the production of pesticides and other agrochemicals due to its insecticidal properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting AChE, phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester causes an accumulation of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other organophosphorus insecticides.
Comparison with Similar Compounds
- Phenylphosphonothioic acid O-ethyl O-(4-nitrophenyl) ester
- Phenylphosphonothioic acid O-ethyl O-(4-nitro-o-tolyl) ester
Comparison: Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester is unique due to its specific nitro-substituted tolyl group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different levels of potency and selectivity in enzyme inhibition, making it a valuable subject for further research.
Properties
CAS No. |
898-77-1 |
|---|---|
Molecular Formula |
C15H16NO4PS |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
ethoxy-(3-methyl-4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H16NO4PS/c1-3-19-21(22,14-7-5-4-6-8-14)20-13-9-10-15(16(17)18)12(2)11-13/h4-11H,3H2,1-2H3 |
InChI Key |
VFPPCHOMKLARRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















